Menatetrenone Epoxide

Catalog No.
S644368
CAS No.
72908-86-2
M.F
C31H40O3
M. Wt
460.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menatetrenone Epoxide

CAS Number

72908-86-2

Product Name

Menatetrenone Epoxide

IUPAC Name

7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C31H40O3

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+

InChI Key

TUZHANAISKEZFG-GHDNBGIDSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C

Synonyms

1a,7a-Dihydro-1a-methyl-7a-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-naphth[2,3-b]oxirene-2,7-dione; (E,E,E)-1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)naphth[2,3-b]oxirene-2,7-dione; Men

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C

Biomarker for Vitamin K2 Status:

One of the primary applications of menatetrenone epoxide in research lies in its potential as a biomarker for vitamin K2 status. Unlike its parent compound, menaquinone-4, menatetrenone epoxide has a longer half-life in the bloodstream, making it potentially easier to measure and assess vitamin K2 levels in the body. This characteristic allows researchers to gain a better understanding of an individual's vitamin K2 intake and utilization.

Bone Health Research:

Vitamin K2 plays a crucial role in bone health by activating proteins involved in bone mineralization. Studies have shown that menatetrenone epoxide, similar to menaquinone-4, might influence bone health by activating these proteins. However, further research is needed to determine the specific role and potential benefits of menatetrenone epoxide in bone health management [].

Cardiovascular Research:

Emerging research suggests a potential link between vitamin K2 and cardiovascular health. Menatetrenone epoxide, as a metabolite of vitamin K2, might be involved in this connection. Some studies have investigated the potential role of menatetrenone epoxide in regulating calcium signaling and vascular smooth muscle cell function, which are both relevant to cardiovascular health. However, these studies are preliminary, and more research is needed to understand the specific contributions of menatetrenone epoxide in this area [].

Origin and Significance

Menatetrenone epoxide is formed in the body after the ingestion of vitamin K2, particularly MK-4 and MK-7 forms []. Vitamin K2 plays a crucial role in blood clotting and bone health by activating proteins involved in these processes []. The specific function of menatetrenone epoxide within the body is still under investigation, but research suggests it may be an intermediate or even the active form of vitamin K2 [].


Molecular Structure Analysis

Menatetrenone epoxide shares a similar structure with menatetrenone, but with an epoxide ring (an oxygen atom bound to two carbon atoms) replacing a double bond in the naphthoquinone ring system []. This epoxide ring is the key structural feature differentiating it from menatetrenone []. The presence of the epoxide ring might influence its interaction with target molecules compared to the parent compound.


Chemical Reactions Analysis

Formation

The exact enzymatic pathway for menatetrenone epoxide formation in humans is not fully elucidated, but research suggests it likely involves cytochrome P450 enzymes in the liver [].

Further Metabolism

Menatetrenone epoxide is further metabolized in the body, with some studies suggesting it might be converted back to menatetrenone or other metabolites [].

Data Availability


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of menatetrenone epoxide is scarce due to the challenges of isolating and characterizing this metabolite.

The mechanism of action of menatetrenone epoxide is not fully understood. However, due to its structural similarity to menatetrenone, it might activate vitamin K-dependent proteins involved in blood clotting and bone mineralization. Some research suggests it might even be the active form of vitamin K2, but more studies are needed to confirm this hypothesis [].

XLogP3

8.5

Wikipedia

2,3-epoxymenatetrenone

Dates

Modify: 2023-08-15

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